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Compound of Interest

Compound Name: Coumarin-PEG2-endoBCN

Cat. No.: B12388605 Get Quote

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide to utilizing Coumarin-PEG2-
endoBCN for the fluorescent labeling of biomolecules through strain-promoted azide-alkyne

cycloaddition (SPAAC). This bioorthogonal reaction enables the specific and efficient

conjugation of the coumarin fluorophore to azide-modified targets in various experimental

settings, including live and fixed cells.

I. Overview and Key Features
Coumarin-PEG2-endoBCN is a fluorescent probe composed of a bright, blue-emitting

coumarin dye, a polyethylene glycol (PEG) spacer, and a reactive endo-bicyclo[6.1.0]nonyne

(endoBCN) moiety. The key features of this reagent include:

Bioorthogonal Reactivity: The endo-BCN group reacts specifically and efficiently with azide-

functionalized molecules in a catalyst-free manner, making it suitable for use in complex

biological systems without interfering with native cellular processes.

High Fluorescence: The coumarin fluorophore exhibits strong blue fluorescence, providing a

robust signal for imaging and detection.

PEG Spacer: The hydrophilic PEG linker enhances the solubility of the probe in aqueous

buffers and minimizes steric hindrance, improving accessibility to the target molecule.
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Versatility: This probe can be used to label a wide range of azide-modified biomolecules,

including proteins, glycans, and nucleic acids, in both live and fixed cells.

II. Data Presentation
The following tables summarize the key quantitative data for Coumarin-PEG2-endoBCN and

its components. It is important to note that some of the photophysical and kinetic data are

based on closely related coumarin-BCN conjugates and may vary slightly for the specific

Coumarin-PEG2-endoBCN molecule.

Table 1: Photophysical Properties of Coumarin-PEG2-endoBCN

Property Value Notes

Excitation Maximum (λex) ~409 nm
Optimal excitation for the

coumarin fluorophore.

Emission Maximum (λem) ~473 nm
Results in a blue fluorescence

signal.

Quantum Yield (Φ) ~0.04 (reacted)

Quantum yield is significantly

lower for the unreacted probe

(~0.003), leading to a "turn-on"

fluorescence upon reaction

with an azide[1].

Molar Extinction Coefficient (ε) Not specified
Data for the specific conjugate

is not readily available.

Photostability Moderate

Coumarin dyes generally

exhibit moderate photostability.

For prolonged imaging, the

use of antifade reagents is

recommended.

Table 2: Reaction Kinetics of endo-BCN with Azides
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Reaction Partner
Second-Order Rate
Constant (k) (M⁻¹s⁻¹)

Solvent

Benzyl Azide ~0.29 CD₃CN/D₂O (1:2)

Note: The reaction rate is dependent on the specific azide, solvent, and temperature.

III. Experimental Protocols
The following protocols provide detailed methodologies for common applications of Coumarin-
PEG2-endoBCN. Optimization of probe concentration, incubation times, and other parameters

may be necessary for specific cell types and experimental conditions.

A. Protocol 1: Live-Cell Imaging of Azide-Modified
Glycans
This protocol describes the metabolic labeling of cellular glycans with an azide-containing

sugar analog, followed by fluorescent labeling with Coumarin-PEG2-endoBCN.

Materials:

Cells of interest cultured on glass-bottom dishes or chamber slides

Complete cell culture medium

Azide-modified sugar (e.g., N-azidoacetylmannosamine, Ac4ManNAz)

Coumarin-PEG2-endoBCN

Anhydrous DMSO

Phosphate-buffered saline (PBS), pH 7.4

Live-cell imaging medium

Procedure:

Metabolic Labeling:
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Prepare a stock solution of the azide-modified sugar in sterile DMSO.

Add the azide-modified sugar stock solution to the complete cell culture medium to a final

concentration of 25-50 µM.

Incubate the cells in the azide-sugar-containing medium for 1-3 days under normal cell

culture conditions (37°C, 5% CO₂).

Preparation of Coumarin-PEG2-endoBCN Staining Solution:

Prepare a 10 mM stock solution of Coumarin-PEG2-endoBCN in anhydrous DMSO.

Immediately before use, dilute the stock solution in pre-warmed, serum-free cell culture

medium to a final working concentration of 5-20 µM.

Labeling Reaction:

Aspirate the medium containing the azide-modified sugar from the cells.

Wash the cells twice with pre-warmed PBS.

Add the Coumarin-PEG2-endoBCN staining solution to the cells.

Incubate for 30-60 minutes at 37°C, protected from light.

Washing and Imaging:

Aspirate the staining solution.

Wash the cells three times with pre-warmed PBS.

Replace the PBS with pre-warmed live-cell imaging medium.

Image the cells using a fluorescence microscope with appropriate filters for the coumarin

fluorophore (e.g., excitation ~405 nm, emission ~475 nm).

B. Protocol 2: Staining of Azide-Modified Proteins in
Fixed Cells
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This protocol outlines the procedure for labeling azide-modified proteins with Coumarin-PEG2-
endoBCN in fixed and permeabilized cells.

Materials:

Cells cultured on coverslips

PBS, pH 7.4

4% Paraformaldehyde (PFA) in PBS

Permeabilization buffer (e.g., 0.1% Triton X-100 in PBS)

Blocking buffer (e.g., 3% BSA in PBS)

Coumarin-PEG2-endoBCN

Anhydrous DMSO

Mounting medium with DAPI (optional)

Procedure:

Cell Fixation and Permeabilization:

Wash the cells twice with PBS.

Fix the cells with 4% PFA in PBS for 15 minutes at room temperature.

Wash the cells three times with PBS.

Permeabilize the cells with permeabilization buffer for 10 minutes at room temperature.

Wash the cells three times with PBS.

Blocking:

Incubate the cells in blocking buffer for 30 minutes at room temperature to reduce non-

specific binding.
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Labeling Reaction:

Prepare a 1-10 µM working solution of Coumarin-PEG2-endoBCN in PBS from a 10 mM

DMSO stock.

Aspirate the blocking buffer and add the Coumarin-PEG2-endoBCN working solution.

Incubate for 1-2 hours at room temperature, protected from light.

Washing and Mounting:

Aspirate the labeling solution.

Wash the cells three times with PBS.

Mount the coverslips onto microscope slides using a mounting medium, optionally

containing DAPI for nuclear counterstaining.

Image the cells using a fluorescence microscope.

IV. Visualizations
The following diagrams illustrate the key concepts and workflows described in these application

notes.
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Caption: Experimental workflow for metabolic labeling and staining.
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Caption: The Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC) reaction.
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Caption: Visualizing a signaling pathway with labeled glycoproteins.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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